molecular formula C28H38N8O11 B12525905 L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid CAS No. 652143-15-2

L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid

Cat. No.: B12525905
CAS No.: 652143-15-2
M. Wt: 662.6 g/mol
InChI Key: CSOCLQFOJLRAMR-ORMVPNGHSA-N
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Description

L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid is a peptide compound composed of six amino acids: tyrosine, histidine, glycine, threonine, alanine, and aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino acid substitution.

Major Products

    Oxidation: Dopaquinone and other oxidized derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid has several scientific research applications:

    Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme kinetics.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide in wound healing.

    Industry: Utilized in the development of biosensors and as a component in biocatalysts.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzyme activity, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with applications in skin care and wound healing.

    Semaglutide: A polypeptide used in the treatment of type 2 diabetes.

Uniqueness

L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to undergo various chemical modifications and its role in multiple biological processes make it a versatile compound in scientific research.

Properties

CAS No.

652143-15-2

Molecular Formula

C28H38N8O11

Molecular Weight

662.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C28H38N8O11/c1-13(24(42)35-20(28(46)47)9-22(40)41)33-27(45)23(14(2)37)36-21(39)11-31-26(44)19(8-16-10-30-12-32-16)34-25(43)18(29)7-15-3-5-17(38)6-4-15/h3-6,10,12-14,18-20,23,37-38H,7-9,11,29H2,1-2H3,(H,30,32)(H,31,44)(H,33,45)(H,34,43)(H,35,42)(H,36,39)(H,40,41)(H,46,47)/t13-,14+,18-,19-,20-,23-/m0/s1

InChI Key

CSOCLQFOJLRAMR-ORMVPNGHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=C(C=C2)O)N)O

Origin of Product

United States

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